molecular formula C8H12N2O2 B13338918 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13338918
M. Wt: 168.19 g/mol
InChI Key: GAEWFYMSBMHEAU-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a propanoic acid group attached to the imidazole ring, which is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired substitution patterns around the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-5(8(11)12)7-4-9-6(2)10(7)3/h4-5H,1-3H3,(H,11,12)

InChI Key

GAEWFYMSBMHEAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C)C(=O)O

Origin of Product

United States

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